![molecular formula C16H11FN2O2S B483931 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 79962-58-6](/img/structure/B483931.png)
3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole scaffold has been found in many important synthetic drug molecules . Thiazolidine is another important heterocyclic compound that is often found in bioactive compounds .
Molecular Structure Analysis
Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The specific molecular structure of “3’-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione” is not available in the literature I have access to.
Aplicaciones Científicas De Investigación
Synthesis and Biological Potential of Thiazolidine Derivatives
Thiazolidine derivatives, such as 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione, have garnered interest due to their significant pharmacological importance. The nucleus of 1,3-thiazolidin-4-one and its functionalized analogs, including glitazones and rhodanines, have been found in commercial pharmaceuticals. These compounds exhibit promising future applications in medicinal chemistry with potential activities against various diseases. The synthesis of these compounds started in the mid-19th century, and since then, various synthetic methodologies have been developed, including green chemistry approaches to obtain these nuclei. Studies have demonstrated the biological potential of these compounds in addressing different health conditions, making them a significant focus for future research in medicinal chemistry (Santos, Jones Junior, & Silva, 2018).
Role in Drug Discovery and Pharmacophores Development
Thiazolidinediones, including structures related to the specified compound, have been identified as primary molecular targets for classes of antihyperglycemic agents in the treatment of Type 2 diabetes. This discovery has provided an opportunity to develop novel pharmacophores targeting the peroxisome proliferator-activated receptor-gamma (PPARγ). The medicinal chemistry strategies to identify new PPARγ agonists and evaluate complementary approaches targeting other PPAR subtypes indicate the potential of thiazolidine derivatives in treating metabolic disorders characterized by an excess cardiovascular risk (Rami & Smith, 2000).
Potential as PTP 1B Inhibitors
2,4-thiazolidinedione (TZD) scaffold is explored for the discovery of novel molecules targeting specific diseases. Among these, PTP 1B acts as a negative regulator of insulin signaling, and its inhibition could abolish insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The review highlights the journey of TZDs as PTP 1B inhibitors from 2012 to 2018, focusing on amendments in the structural framework of the TZD scaffold to optimize/design potential PTP 1B inhibitors. This showcases the significant role of thiazolidine derivatives in managing deadly ailments through a target-specific approach (Verma, Yadav, & Thareja, 2019).
Bioactivity and Therapeutic Applications
Thiazolidin-4-ones have been recognized as important heterocyclic moieties with a wide range of biological activities. Recent studies focus on their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity underlines the potential of thiazolidin-4-one derivatives as efficient drug agents, aiding in the rational design of new small molecules for therapeutic applications (Mech, Kurowska, & Trotsko, 2021).
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . These can range from pathways involved in viral replication for antiviral activity, to pathways involved in inflammation for anti-inflammatory activity .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects can be expected to be diverse, depending on the specific targets and pathways affected .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c17-10-5-7-11(8-6-10)19-14(20)9-22-16(19)12-3-1-2-4-13(12)18-15(16)21/h1-8H,9H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCAABKMMODBCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160241 |
Source


|
| Record name | 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione | |
CAS RN |
79962-58-6 |
Source


|
| Record name | 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79962-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B483861.png)
![2-[(4-Chlorophenyl)diazenyl]-1-hydroxy-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B483888.png)
![4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B483898.png)
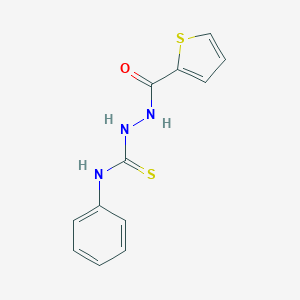
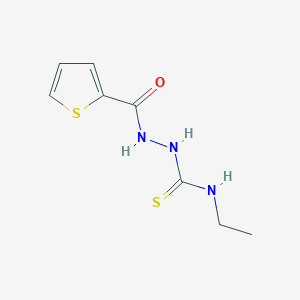
![3,7,7-trimethyl-1-phenyl-4-thien-2-yl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B483951.png)
![3,7,7-trimethyl-1,4-diphenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B483952.png)
![1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B483965.png)
![6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B483985.png)
![11-(4-Phenylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B484024.png)
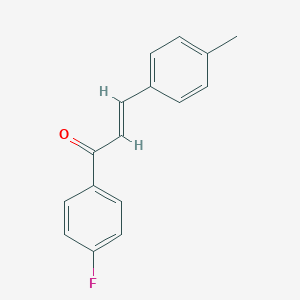
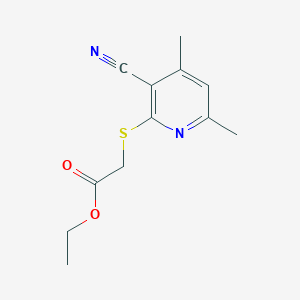
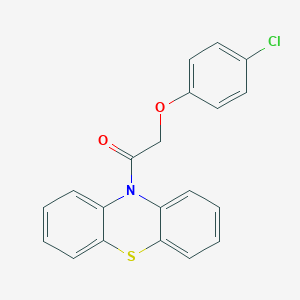
![5-(4-pyridinyl)-4-[(2-thienylmethylene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B484037.png)